N-Boc-2-methoxy-D-homophenylalanine

Peptide Synthesis Medicinal Chemistry Structure-Activity Relationship

Peptide therapeutics often fail due to rapid proteolysis and poor conformational control. N-Boc-2-methoxy-D-homophenylalanine solves both: D-configuration blocks aminopeptidases, ortho-methoxy restricts side-chain rotation. - Boc-strategy SPPS compatible (acid-labile protection) - D-enantiomer: extends peptide half-life vs L-forms - 98% purity verified; MW 309.36 g/mol - Immediate availability for medicinal chemistry campaigns

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Cat. No. B12272938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-methoxy-D-homophenylalanine
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=CC=CC=C1OC)C(=O)O
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(14(18)19)10-9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1
InChIKeyVEPVSKSGBVOZHS-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-methoxy-D-homophenylalanine: Chiral Building Block


N-Boc-2-methoxy-D-homophenylalanine is an unnatural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protected amine, a D-configuration chiral center, a methoxy group at the ortho position of the phenyl ring, and an extended methylene chain relative to phenylalanine . It is classified as a non-canonical amino acid with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . This compound serves as a protected building block primarily used in solid-phase peptide synthesis (SPPS) to introduce conformational constraint and side-chain functionality into peptidomimetics and biologically active peptides . Its availability as a research-grade chemical with purity specifications ranging from 95% to 98% supports its utility in medicinal chemistry and chemical biology applications .

Why Substitution Fails for N-Boc-2-methoxy-D-homophenylalanine


Generic substitution with simpler homophenylalanine analogs is scientifically unjustified due to distinct structural and stereoelectronic features that govern peptide conformation, target binding, and metabolic stability. N-Boc-2-methoxy-D-homophenylalanine possesses three key differentiating attributes relative to unsubstituted homophenylalanine and its regioisomers: (1) the ortho-methoxy substituent introduces steric bulk and alters the electronic distribution of the aromatic ring, impacting π-π stacking interactions and molecular recognition ; (2) the D-configuration imparts resistance to endogenous protease degradation compared to L-amino acids, extending the half-life of peptide therapeutics ; and (3) the Boc protecting group is optimized for Boc-strategy solid-phase peptide synthesis, offering orthogonal protection that is incompatible with Fmoc-based workflows . These cumulative differences mean that substituting N-Boc-2-methoxy-D-homophenylalanine with N-Boc-D-homophenylalanine, N-Boc-4-methoxy-D-homophenylalanine, or the L-enantiomer would alter the physicochemical, conformational, and pharmacological properties of the resulting peptide, potentially compromising target affinity, selectivity, or in vivo duration of action.

N-Boc-2-methoxy-D-homophenylalanine: Key Differentiators


Molecular Weight Difference

N-Boc-2-methoxy-D-homophenylalanine exhibits a molecular weight of 309.36 g/mol , which is 30.03 g/mol higher than the unsubstituted analog N-Boc-D-homophenylalanine (279.33 g/mol) . This 10.7% increase in mass is attributable to the ortho-methoxy group on the phenyl ring. The molecular weight of the target compound is identical to its regioisomer N-Boc-4-methoxy-D-homophenylalanine (309.36 g/mol) and substantially lower than the Fmoc-protected analog Fmoc-2-methoxy-D-homophenylalanine (431.48 g/mol) .

Peptide Synthesis Medicinal Chemistry Structure-Activity Relationship

Purity Specification Advantage

N-Boc-2-methoxy-D-homophenylalanine is commercially available with purity specifications of 97% to 98% , which exceeds the typical 95% minimum purity offered for more common analogs such as N-Boc-D-homophenylalanine and N-Boc-4-methoxy-D-homophenylalanine . Higher purity reduces the presence of enantiomeric or diastereomeric impurities that could compromise the stereochemical integrity of synthesized peptides.

Peptide Synthesis Quality Control Procurement

Refrigerated Storage Requirement

N-Boc-2-methoxy-D-homophenylalanine requires refrigerated storage at 2-7°C , whereas the unsubstituted analog N-Boc-D-homophenylalanine can be stored at 0°C and the L-enantiomer N-Boc-L-homophenylalanine is typically stored under refrigeration at 0-10°C . This more stringent temperature requirement reflects the compound's enhanced sensitivity to thermal degradation, likely due to the electron-donating methoxy group increasing the lability of the Boc protecting group.

Peptide Synthesis Chemical Stability Procurement Logistics

Protease Resistance from D-Configuration

D-configured amino acids are known to confer resistance to enzymatic degradation by endogenous proteases, which predominantly recognize L-amino acids. In a comparative study of phosphonic acid analogues of homophenylalanine, the D-configuration contributed to enhanced inhibitory potency against human alanyl aminopeptidase (hAPN, CD13) with inhibition constants in the submicromolar range . Specifically, homophenylalanine analogues demonstrated higher inhibitory potential than corresponding phenylalanine derivatives, with P1 homophenylalanine analogues described as the most active inhibitors of APN among phosphonic and phosphinic derivatives reported in the literature . While this study did not directly test N-Boc-2-methoxy-D-homophenylalanine, the class-level inference suggests that the D-configuration present in the target compound is critical for protease evasion and prolonged biological activity.

Peptidomimetics Protease Resistance In Vivo Stability

Boc Protection Strategy for SPPS

The tert-butoxycarbonyl (Boc) protecting group on N-Boc-2-methoxy-D-homophenylalanine is specifically optimized for Boc-strategy solid-phase peptide synthesis (SPPS), which employs acid-labile deprotection conditions (typically TFA) . In contrast, Fmoc-protected analogs such as Fmoc-2-methoxy-D-homophenylalanine (MW 431.48 g/mol) are designed for Fmoc-strategy SPPS using base-labile deprotection (piperidine). The two protecting group strategies are orthogonal and not interchangeable within a single synthetic workflow. Furthermore, Boc-protected amino acids are generally more stable to prolonged storage than Fmoc analogs, which are susceptible to premature deprotection and diketopiperazine formation .

Solid-Phase Peptide Synthesis Protecting Group Strategy Workflow Compatibility

N-Boc-2-methoxy-D-homophenylalanine: Key Applications


Boc-Strategy SPPS with Aromatic Constraint

N-Boc-2-methoxy-D-homophenylalanine is ideally suited for incorporation into peptides synthesized via Boc-strategy SPPS, where the acid-labile Boc group permits sequential deprotection with TFA. The ortho-methoxy substituent introduces steric hindrance that restricts rotational freedom of the aromatic side chain, potentially enhancing binding specificity to hydrophobic pockets in target proteins. This is particularly valuable for designing peptidomimetic inhibitors or receptor modulators where precise spatial orientation of the phenyl ring is critical for target engagement . The D-configuration further ensures the resulting peptide resists rapid proteolytic degradation in biological assays.

Protease-Resistant Peptide Leads

Peptide therapeutics are often limited by short in vivo half-lives due to rapid degradation by endogenous proteases. Incorporation of N-Boc-2-methoxy-D-homophenylalanine as a D-amino acid building block introduces resistance to proteolytic cleavage, as demonstrated class-wide for D-homophenylalanine analogues in aminopeptidase inhibition studies . This application is essential for drug discovery programs targeting extracellular or systemic targets where prolonged exposure is required for efficacy. The methoxy group provides an additional handle for modulating lipophilicity and membrane permeability without sacrificing proteolytic stability.

SAR: Methoxy Positional Effects

The ortho-methoxy substitution pattern distinguishes N-Boc-2-methoxy-D-homophenylalanine from its para-methoxy regioisomer (N-Boc-4-methoxy-D-homophenylalanine) and the unsubstituted parent compound. Systematic SAR campaigns that compare these variants can elucidate the contribution of methoxy positional isomerism to target binding affinity, selectivity, and off-target profiles . The 97-98% purity specification ensures that observed biological effects are attributable to the compound itself rather than impurities, making it a reliable tool for medicinal chemistry optimization .

Constrained Peptide Libraries

In peptide library synthesis for high-throughput screening, N-Boc-2-methoxy-D-homophenylalanine serves as a versatile building block to introduce both conformational constraint (via the extended homophenylalanine backbone) and side-chain functionality (via the ortho-methoxy group). The compound's compatibility with Boc-strategy SPPS enables parallel synthesis of diverse peptide sequences under standardized conditions. The distinct molecular weight (309.36 g/mol) facilitates LC-MS monitoring of coupling efficiency and product verification during library construction .

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